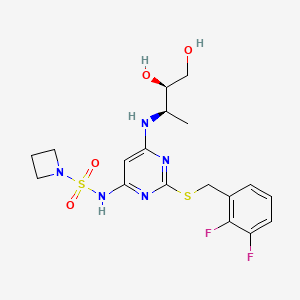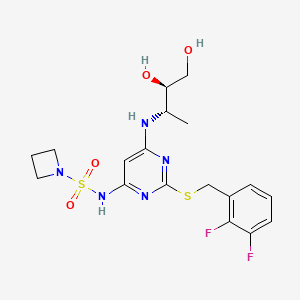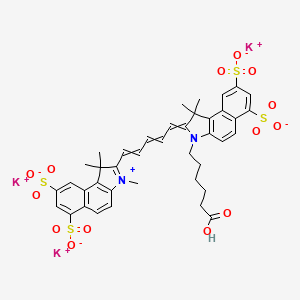
Sulfo-Cyanine5.5 carboxylic acid
概要
説明
Sulfo-Cyanine5.5 carboxylic acid is a water-soluble, far-red emitting fluorophore. It is a member of the cyanine dye family, known for their high extinction coefficients and low dependence of fluorescence on pH. This compound is characterized by its four sulfo groups, which confer a negative charge at neutral pH and high hydrophilicity . It is commonly used in various fluorescence-based biochemical analyses due to its stability and photostability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5.5 carboxylic acid typically involves the reaction of a cyanine dye precursor with sulfonating agents to introduce sulfo groups. The carboxylic acid functionality is introduced through subsequent reactions with carboxylating agents. The reaction conditions often require controlled temperatures and pH to ensure the stability of the dye and the efficiency of the sulfonation and carboxylation processes .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch or continuous flow reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) and crystallization to achieve high purity and yield .
化学反応の分析
Types of Reactions
Sulfo-Cyanine5.5 carboxylic acid primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in conjugation reactions with biomolecules, such as proteins and peptides, through its carboxylic acid group .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Conjugation Reactions: Carbodiimides, such as N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxylic acid group for conjugation with amines on biomolecules.
Major Products
The major products of these reactions are conjugated biomolecules, such as labeled proteins and peptides, which retain the fluorescent properties of the dye .
科学的研究の応用
Sulfo-Cyanine5.5 carboxylic acid is widely used in scientific research due to its excellent fluorescent properties. Some of its applications include:
作用機序
The mechanism of action of Sulfo-Cyanine5.5 carboxylic acid involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This property is due to the electronic transitions within the cyanine dye structure. The dye interacts with molecular targets through its carboxylic acid group, enabling it to form stable conjugates with biomolecules .
類似化合物との比較
Sulfo-Cyanine5.5 carboxylic acid is similar to other cyanine dyes, such as Sulfo-Cyanine3 and Sulfo-Cyanine7. it is unique due to its far-red emission, which allows for deeper tissue penetration and reduced background fluorescence in biological applications . Other similar compounds include:
Sulfo-Cyanine3 carboxylic acid: Emits in the green region of the spectrum.
Sulfo-Cyanine7 carboxylic acid: Emits in the near-infrared region, suitable for in vivo imaging.
This compound stands out due to its balance of high hydrophilicity, stability, and optimal emission properties for various scientific applications.
特性
IUPAC Name |
tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQUABRDYPOFX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39K3N2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


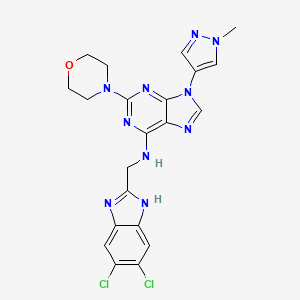
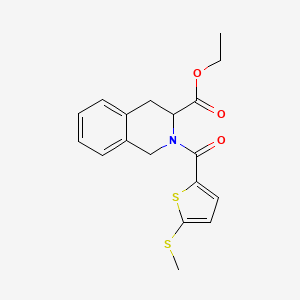

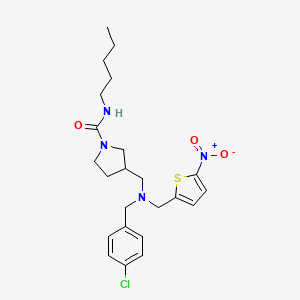
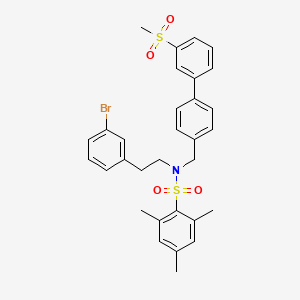
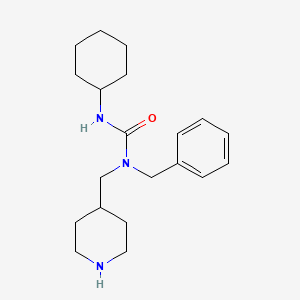
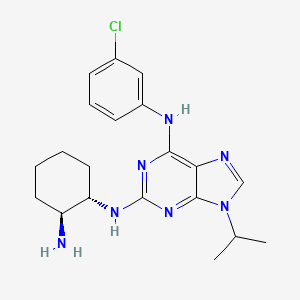
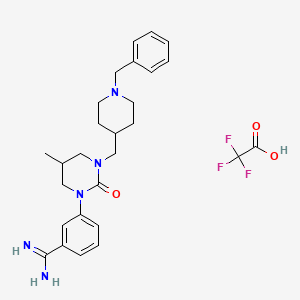
![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
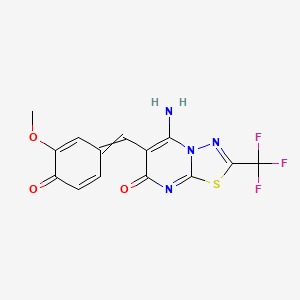
![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B610997.png)
